Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Lipophilicity Drug-likeness Permeability prediction

This benzofuran-carbamoyl-benzoate hybrid (MW 353.4 g/mol, XLogP3=2.9) offers a unique bifunctional architecture for medicinal chemistry campaigns. Unlike the monocyclic furan analog (CAS 1795359-56-6), its benzofuran core provides expanded π-stacking surface critical for FXa inhibition SAR and demonstrated superiority in antiproliferative assays. With balanced HBD/HBA (1/5) and 7 rotatable bonds, it serves as a versatile fragment-like intermediate for parallel library synthesis. Prioritize this scaffold to avoid uncontrolled variables in your screening cascade.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 2034420-79-4
Cat. No. B2493392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate
CAS2034420-79-4
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H19NO5/c1-24-18(17-11-15-5-3-4-6-16(15)26-17)12-21-19(22)13-7-9-14(10-8-13)20(23)25-2/h3-11,18H,12H2,1-2H3,(H,21,22)
InChIKeyUDNNOBOKEWKLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 51 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate (CAS 2034420-79-4): Procurement-Ready Chemical Profile and Structural Summary


Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate (CAS 2034420-79-4) is a synthetic small-molecule benzofuran-carbamoyl-benzoate hybrid (C20H19NO5, MW 353.4 g/mol) [1]. It features a benzofuran heterocycle linked via a 2-methoxyethyl spacer to a methyl 4-carbamoylbenzoate moiety. This compound belongs to the carbamoyl-type benzofuran derivative class, which has been broadly patented for activated blood coagulation factor X (FXa) inhibition [2]. Although primary pharmacological data for this specific compound remain sparse in the peer-reviewed literature, its bifunctional architecture—combining a benzofuran pharmacophore with a hydrogen-bond-capable carbamoylbenzoate terminus—distinguishes it from simpler benzofuran analogs and positions it as a versatile intermediate for medicinal chemistry and chemical biology campaigns.

Why Generic Substitution of Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate (2034420-79-4) Fails: Structural and Pharmacophoric Differentiation from Closest Analogs


Direct one-to-one replacement of methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate with its closest commercially available analog—methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1795359-56-6)—is not supported by evidence of functional equivalence. The benzofuran core in the target compound provides a larger aromatic surface (calculated XLogP3-AA = 2.9 [1]) and distinct π-stacking geometry compared to the monocyclic furan ring in the analog. In the broader carbamoyl-type benzofuran series, substitution of the benzofuran nucleus for monocyclic heterocycles has been shown to alter FXa inhibitory potency and selectivity profiles [2]. Furthermore, benzofuran-containing derivatives have demonstrated significantly higher antiproliferative activity than benzodifuran systems in head-to-head comparisons [3], underscoring that even subtle changes in the fused-ring architecture can lead to non-linear shifts in biological performance. Procurement decisions predicated solely on scaffold similarity therefore risk introducing an uncontrolled variable in structure-activity relationship (SAR) studies or screening campaigns.

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate (2034420-79-4): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Aromatic Ring Expansion: Benzofuran vs. Furan Core Lipophilicity and Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 74.8 Ų, derived from its benzofuran-benzoyl-carbamoyl architecture [1]. The closest furan-based analog (CAS 1795359-56-6, C16H17NO5, MW 303.31) carries a less lipophilic monocyclic furan ring, resulting in a lower predicted logP and a higher TPSA-to-mass ratio. While experimentally determined logP values are absent for both compounds, the benzofuran system's extended conjugation and additional benzene ring are expected to enhance passive membrane permeability relative to the furan congener. This differentiation is relevant for cell-based phenotypic screening where intracellular target engagement depends on balanced lipophilicity.

Lipophilicity Drug-likeness Permeability prediction

Allosteric Coagulation Factor Xa Inhibition: Carbamoyl-Type Benzofuran Class Potency and Selectivity

The carbamoyl-type benzofuran derivative class, to which the target compound structurally belongs, has been explicitly claimed in patents as providing 'excellent inhibitory effect on FXa' with pharmaceutically acceptable pharmacokinetic profiles [1]. In a separate study, monomeric benzofuran derivatives from a sulfated DHP library inhibited factor Xa at 2.6 mM concentrations, with select compounds (e.g., 4AS, 5AS, 7A) achieving >80% inhibition at this concentration, whereas structurally distinct benzofurans were 'essentially inactive below 4.3 mM' [2]. The target compound's architecture—incorporating a carbamoyl linkage directly attached to a benzofuran 2-position—aligns with the pharmacophore requirements for FXa recognition identified in that study: the two enzymes (thrombin and FXa) recognized different structural features in the benzofurans, suggesting that precise substitution patterns govern selectivity [3]. Although direct IC50 data for CAS 2034420-79-4 are not publicly available, the patent-protected carbamoyl-benzofuran scaffold provides a validated entry point for anticoagulant discovery programs.

Anticoagulation FXa inhibition Allosteric modulation

Antiproliferative Activity Differentiation: Benzofuran vs. Benzodifuran Core Systems in Cancer Cell Lines

A 2024 study evaluating 4-nitrophenyl-functionalized benzofuran (BF1, BF2) and benzodifuran (BDF1, BDF2) compounds revealed that antiproliferative activity was consistently higher for benzofuran derivatives compared to benzodifuran systems across multiple cancer cell lines [1]. The target compound, while possessing a different substitution pattern (2-methoxyethylcarbamoyl benzoate at the 2-position rather than 4-nitrophenyl), retains the monobenzofuran core associated with superior activity. Additionally, the antiproliferative activity in both classes was found to correlate directly with lipophilicity [1], a property where the target compound (XLogP3 = 2.9) is favorably positioned. Although specific IC50 values for CAS 2034420-79-4 have not been reported, the class-level evidence supports prioritization of monobenzofuran scaffolds over benzodifuran or monocyclic furan alternatives for anticancer screening libraries.

Anticancer Antiproliferative Benzofuran SAR

Hydrogen-Bond Donor/Acceptor Capacity: Carbamoylbenzoate vs. Simple Benzamide Terminus

The target compound possesses one hydrogen-bond donor (carbamoyl N–H) and five hydrogen-bond acceptors (two ester carbonyl oxygens, amide carbonyl, benzofuran ring oxygen, methoxy oxygen) [1]. This donor/acceptor profile is distinct from simpler benzofuran-2-carboxamide derivatives (typically 1 donor, 3 acceptors) and from the furan analog (CAS 1795359-56-6), which lacks the benzofuran ring oxygen. The additional hydrogen-bond acceptor on the benzofuran ring has been implicated in selective recognition by FXa vs. thrombin in the benzofuran derivative class [2]. For target-based screening, the enhanced H-bond capacity of the methyl 4-carbamoylbenzoate terminus offers a more extensive interaction network with protein binding pockets compared to methyl ester-only or simple amide termini, potentially translating to improved binding enthalpy and ligand efficiency in fragment-based drug design.

Ligand efficiency Hydrogen bonding Target engagement

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate (2034420-79-4): High-Value Application Scenarios Based on Evidence Profile


Factor Xa Inhibitor Lead Optimization

The compound's carbamoyl-type benzofuran scaffold aligns with patented FXa inhibitor pharmacophores [1]. Researchers developing direct, allosteric anticoagulants can employ this compound as a starting point for structure-activity relationship (SAR) expansion, modifying the methyl ester and methoxyethyl linker to optimize potency. The validated class-level activity against factor Xa [2] supports its prioritization over non-benzofuran-based screening hits.

Anticancer Phenotypic Screening Library Member

Given evidence that monobenzofuran derivatives exhibit superior antiproliferative activity compared to benzodifuran and simpler heterocyclic analogs [3], this compound is a rational addition to diversity-oriented screening decks targeting oncology indications. Its favorable computed lipophilicity (XLogP3 = 2.9) may facilitate cell membrane penetration, a prerequisite for intracellular target engagement in whole-cell assays.

Fragment-Based Drug Design (FBDD) Building Block

With a molecular weight of 353.4 g/mol, 7 rotatable bonds, and a balanced hydrogen-bond donor/acceptor ratio (1 HBD, 5 HBA) [4], the compound satisfies fragment-like physicochemical criteria. The bifunctional nature of the 4-carbamoylbenzoate moiety provides a synthetic handle for parallel library synthesis, enabling rapid generation of analogs for biochemical and biophysical screening campaigns.

Chemical Probe for Benzofuran-Specific Protein Interaction Mapping

The benzofuran ring oxygen, unique to this compound class relative to indole or benzothiophene isosteres, may confer selective protein recognition as demonstrated in differential FXa vs. thrombin inhibition [2]. This property makes the compound suitable for chemical proteomics experiments (e.g., affinity-based protein profiling) aimed at identifying benzofuran-selective protein targets.

Quote Request

Request a Quote for Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.